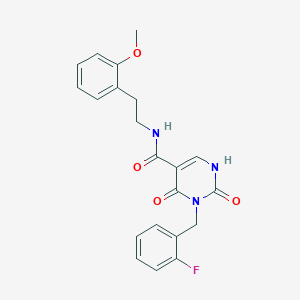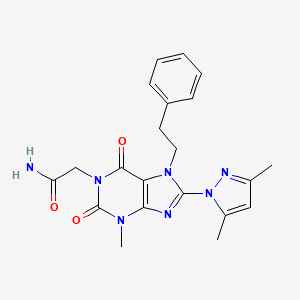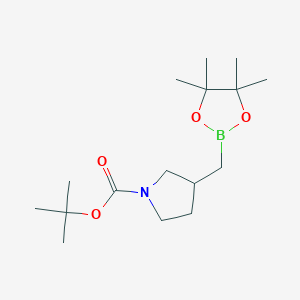
Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate: is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting from pyrrolidine-1-carboxylic acid and tert-butyl alcohol.
The key steps involve the formation of the boronic ester and subsequent protection of the pyrrolidine nitrogen.
Industrial Production Methods:
Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield.
Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The boronic acid moiety can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters.
Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Reagents such as palladium catalysts, boronic acids, and various ligands are commonly used.
Reaction conditions often require inert atmospheres and precise temperature control.
Major Products Formed:
The major products include various boronic esters and derivatives, which are valuable intermediates in organic synthesis.
Chemistry:
The compound is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
It is also employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
In biological research, the compound is used as a reagent in the study of enzyme mechanisms and inhibition.
It serves as a tool for probing biological systems and understanding biochemical pathways.
Medicine:
It is explored for its therapeutic properties in various diseases.
Industry:
The compound is utilized in the manufacturing of materials and chemicals that require precise molecular architecture.
It is also used in the development of new catalysts and reaction methodologies.
Molecular Targets and Pathways:
The compound exerts its effects through its interaction with boronic acid receptors and enzymes.
It modulates biochemical pathways by forming stable complexes with target molecules.
Mechanism:
The boronic acid moiety forms reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes.
This mechanism is crucial for its role in cross-coupling reactions and enzyme inhibition.
Applications De Recherche Scientifique
Synthesis and Characterization
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of the compound , has been synthesized as an intermediate in biologically active compounds such as crizotinib, highlighting its role in drug synthesis (Kong et al., 2016).
- Research on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, another similar compound, emphasizes its significance as an intermediate for 1H-indazole derivatives. This study offers insights into the structural and physicochemical properties of such compounds (Ye et al., 2021).
Medicinal Chemistry and Drug Design
- The synthesis of related compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, indicates their relevance in developing boric acid ester intermediates with potential applications in medicinal chemistry (Huang et al., 2021).
- The utilization of tert-butyl 2-(4, 5-dihydro-4, 4, 5, 5-tetramethyl-3-oxido-1H-imidazol-3-ium-1-oxyl-2-yl) pyrrolidine-1-carboxylate in the synthesis of novel chiral nitronyl nitroxyl radicals indicates its potential in radioprotection drug development (Qin et al., 2009).
Polymer Science
- In the field of polymer science, derivatives like 2,2'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) have been used in the synthesis of colored polymers with potential applications in material science (Welterlich et al., 2012).
Catalysis and Organic Synthesis
- Enantioselective nitrile anion cyclization involving tert-butyl-4-arylpyrrolidine-3-carboxylic acid showcases the compound's utility in stereoselective organic synthesis, contributing to the development of chiral compounds (Chung et al., 2005).
Nanotechnology and Material Science
- Research involving palladium-catalyzed polymerization using tert-butyl-phosphinepalladium complexes indicates applications in creating novel polymeric materials with potential uses in nanotechnology and material science (Fischer et al., 2013).
Mécanisme D'action
Target of Action
Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound. It’s known that similar compounds are often used as intermediates in the synthesis of biologically active compounds .
Mode of Action
Compounds with similar structures, such as those containing a 1,3,2-dioxaborolane moiety, are known to undergo borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further manipulated in various chemical transformations.
Biochemical Pathways
It’s known that similar compounds are often used as intermediates in the synthesis of biologically active compounds , suggesting that they may play a role in various biochemical pathways depending on the final product synthesized.
Action Environment
One source suggests that it should be stored in an inert atmosphere at 2-8°c , indicating that factors such as oxygen exposure and temperature could potentially affect its stability.
Comparaison Avec Des Composés Similaires
Boronic Acids: These compounds share the boronic acid moiety but differ in their substituents and applications.
Pyrrolidine Derivatives: These compounds have similar structures but vary in their functional groups and reactivity.
Uniqueness:
Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate: is unique due to its specific combination of the boronic acid and pyrrolidine functionalities, which provide distinct reactivity and utility in various applications.
This compound's versatility and utility make it a valuable tool in both research and industry, contributing to advancements in chemistry, biology, medicine, and materials science.
Propriétés
IUPAC Name |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-9-8-12(11-18)10-17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAOITUBDUYFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2365173-86-8 |
Source


|
| Record name | tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
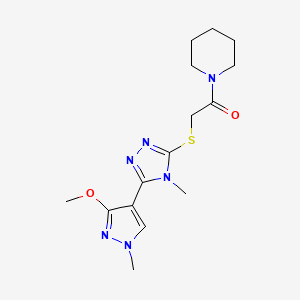

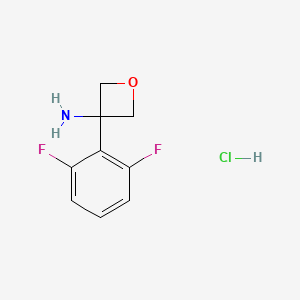

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766661.png)
![(2E)-2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2766662.png)
![N-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2766664.png)
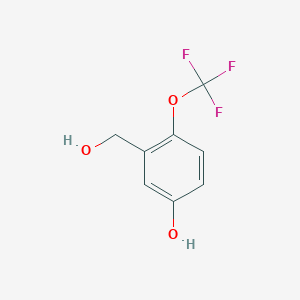

![[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine](/img/structure/B2766670.png)
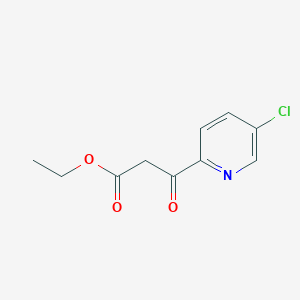
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766674.png)
